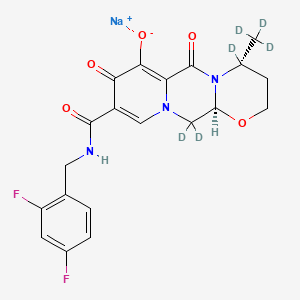

Dolutegravir Sodium Salt-d6

Description

Dolutegravir Sodium Salt-d6 (molecular formula: C₂₀H₁₃D₆F₂N₃O₅Na) is a deuterated derivative of dolutegravir, an HIV-1 integrase strand transfer inhibitor (INSTI) used in antiretroviral therapy (ART) . The incorporation of six deuterium atoms replaces hydrogen at specific positions, enhancing metabolic stability and prolonging its half-life compared to the non-deuterated form . This modification reduces dosing frequency and improves patient adherence .

This compound inhibits the integration of viral DNA into the host genome by binding to the integrase enzyme’s active site, blocking the strand transfer step . It exhibits high efficacy (>90% viral suppression in clinical trials), minimal toxicity, and a favorable resistance profile, making it a cornerstone in modern HIV treatment . Its synthesis employs continuous flow reactors, enabling efficient multi-step transformations with high purity (≥99%) and yield . Applications extend beyond HIV therapy, including nanosuspension formulations to enhance bioavailability and preclinical studies in oncology (e.g., inducing autophagy in liver cancer cells) .

Properties

Molecular Formula |

C20H18F2N3NaO5 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

sodium;(3S,7R)-2,2,7-trideuterio-13-[(2,4-difluorophenyl)methylcarbamoyl]-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1/i1D3,9D2,10D; |

InChI Key |

UGWJRRXTMKRYNK-XLJCUHKLSA-M |

Isomeric SMILES |

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2([2H])[2H])C(=O)NCC4=C(C=C(C=C4)F)F)[O-])C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir-d6 (sodium) involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time compared to batch processes . The synthetic route typically involves the construction of a pyridone ring, followed by cyclization using 3-®-amino-1-butanol and subsequent chemical transformations to form the desired compound .

Industrial Production Methods: Industrial production of dolutegravir-d6 (sodium) leverages continuous flow chemistry to enhance efficiency and yield. This method allows for the telescoping of multiple steps, reducing reaction times and improving overall yields . The use of continuous flow reactors also ensures better control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Dolutegravir-d6 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of dolutegravir-d6 (sodium) include acetic acid, methanesulfonic acid, and acetonitrile . Reaction conditions often involve high-speed homogenization and probe sonication techniques to optimize the formulation and enhance the solubility of the compound .

Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and cyclized compounds, which are further transformed into the final dolutegravir-d6 (sodium) product .

Scientific Research Applications

Dolutegravir-d6 (sodium) has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment of HIV-1 infections. The compound’s ability to inhibit HIV integrase makes it a valuable tool in antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) is used in the development of nanosuspensions to enhance the solubility and bioavailability of poorly soluble drugs . Research has also explored its potential in treating liver cancer by inducing autophagy and DNA damage in tumor cells .

Mechanism of Action

Dolutegravir-d6 (sodium) exerts its antiviral effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, dolutegravir-d6 (sodium) blocks the strand transfer step, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral enzyme, resulting in minimal toxicity to human host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dolutegravir Sodium Salt-d6 belongs to the INSTI class, which includes raltegravir, elvitegravir, bictegravir, and cabotegravir. Below is a detailed comparison:

Structural and Pharmacokinetic Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterated Form | Half-Life (Hours) | Dosing Frequency | Key Metabolic Pathway |

|---|---|---|---|---|---|---|

| Dolutegravir-d6 | C₂₀H₁₃D₆F₂N₃O₅Na | 425.42 | Yes | ~40–50 | Once daily | UGT1A1-mediated glucuronidation |

| Dolutegravir (non-d6) | C₂₀H₁₉F₂N₃O₅Na | 441.37 | No | ~14 | Once daily | UGT1A1, CYP3A4 |

| Raltegravir | C₂₀H₂₁FN₆O₅ | 444.41 | No | ~7–12 | Twice daily | UGT1A1 |

| Elvitegravir | C₂₃H₂₃ClFNO₅ | 447.89 | No | ~8–10 | Once daily* | CYP3A4 (requires booster) |

| Bictegravir | C₂₁H₁₈F₂N₆O₅ | 472.40 | No | ~18 | Once daily | UGT1A1, CYP3A4 |

| Cabotegravir | C₁₉H₁₇F₂N₃O₅ | 405.35 | No | ~21–50† | Monthly injection | UGT1A1 |

*Elvitegravir requires co-administration with pharmacokinetic boosters (e.g., cobicistat) .

†Cabotegravir’s extended half-life enables long-acting injectable formulations .

Efficacy and Resistance Profiles

- Dolutegravir-d6 : Demonstrates high barrier to resistance; minimal cross-resistance with raltegravir/elvitegravir due to distinct binding interactions with integrase (e.g., chelates Mg²⁺ ions in the active site) .

- Raltegravir : Lower resistance barrier; mutations (e.g., Y143R, Q148H) reduce efficacy .

- Bictegravir : Similar resistance profile to dolutegravir but lacks deuterium-enhanced stability .

- Cabotegravir : Used in long-acting regimens; shares dolutegravir’s resistance advantages but requires injection .

Toxicity and Drug Interactions

- Dolutegravir-d6: Low toxicity; rare neuropsychiatric effects (e.g., insomnia) . No CYP3A4 induction, reducing drug-drug interactions .

- Elvitegravir : Booster-dependent (e.g., cobicistat) increases risks of CYP3A4-mediated interactions (e.g., statins, antifungals) .

- Raltegravir : Generally well-tolerated but associated with creatine kinase elevations .

Formulation and Bioavailability

- Dolutegravir-d6: Optimized for oral bioavailability (~74%) via nanosuspensions and solid dispersions (e.g., Poloxamer-188 matrices) .

- Cabotegravir: Injectable nanoformulations achieve sustained plasma concentrations (>90% bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.